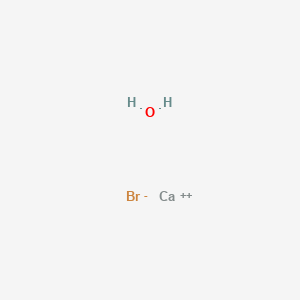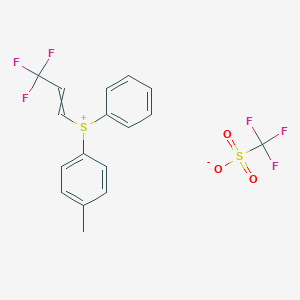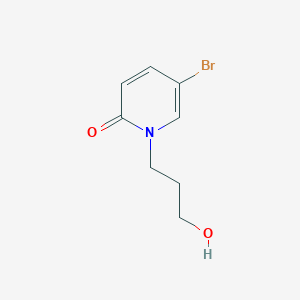
5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxypropyl group at the 1st position, and a pyridinone ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of a hydroxypropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-1-(3-oxopropyl)pyridin-2(1H)-one.
Reduction: Formation of 1-(3-hydroxypropyl)pyridin-2(1H)-one.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-chloro-1-(3-hydroxypropyl)pyridin-2(1H)-one
- 5-fluoro-1-(3-hydroxypropyl)pyridin-2(1H)-one
- 5-iodo-1-(3-hydroxypropyl)pyridin-2(1H)-one
Uniqueness
5-bromo-1-(3-hydroxypropyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
5-bromo-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5H2 |
InChIキー |
NARQQFXGXHMXBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1Br)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
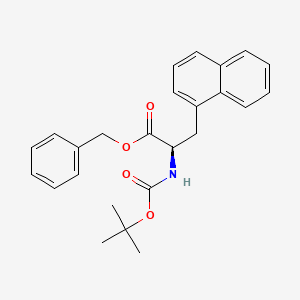
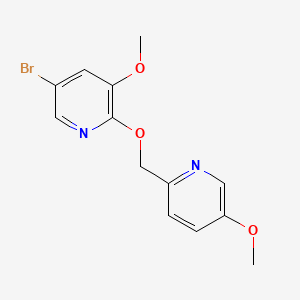
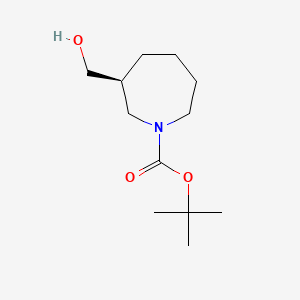
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
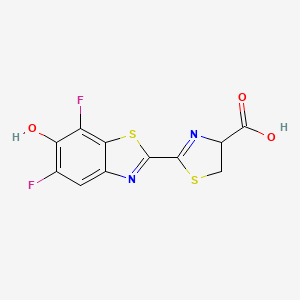
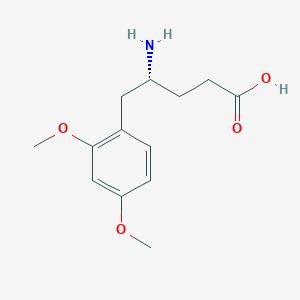
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
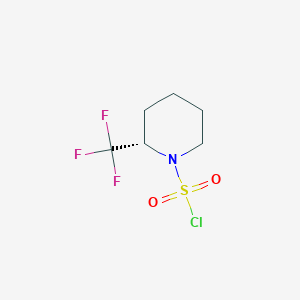
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
